rel-(R*,R*)-Bicalutamide Sulfoxide rel-(R*,R*)-Bicalutamide Sulfoxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0200829
InChI:
SMILES:
Molecular Formula: C₁₈H₁₄F₄N₂O₃S
Molecular Weight: 414.4

rel-(R*,R*)-Bicalutamide Sulfoxide

CAS No.:

Cat. No.: VC0200829

Molecular Formula: C₁₈H₁₄F₄N₂O₃S

Molecular Weight: 414.4

* For research use only. Not for human or veterinary use.

rel-(R*,R*)-Bicalutamide Sulfoxide -

Specification

Molecular Formula C₁₈H₁₄F₄N₂O₃S
Molecular Weight 414.4

Introduction

Synthesis of rel-(R*,R*)-Bicalutamide Sulfoxide

Synthetic Pathways

The synthesis of rel-(R*,R*)-Bicalutamide Sulfoxide involves the oxidation of bicalutamide sulfides using m-chloroperbenzoic acid (mCPBA). This reaction is conducted under controlled conditions to selectively produce sulfoxides while minimizing the formation of sulfones . The reaction parameters include:

  • Temperature: Maintained at 0C0^\circ C to ensure selective oxidation.

  • Reaction Time: Limited to 15–30 minutes.

  • Stoichiometry: Use of one equivalent of mCPBA relative to the sulfide precursor.

These conditions facilitate efficient conversion while preserving the stereochemical integrity of the product.

Diastereoisomer Separation

The oxidation process generates two diastereoisomers due to the creation of a chiral center at the sulfur atom. These diastereoisomers are separated using chromatographic techniques such as high-performance liquid chromatography (HPLC) . The separation is crucial for studying their individual biological activities.

Characterization Techniques

Characterization of rel-(R*,R*)-Bicalutamide Sulfoxide involves multiple analytical methods:

  • Nuclear Magnetic Resonance (NMR): Used to differentiate diastereotopic methylene protons and confirm stereochemical configurations .

  • X-ray Diffraction: Provides detailed structural information, including bond angles and spatial arrangements .

  • Mass Spectrometry: Confirms molecular weight and purity .

These techniques ensure accurate identification and validation of the compound's structure.

Biological Activity and Mechanism of Action

Androgen Receptor Antagonism

Rel-(R*,R*)-Bicalutamide Sulfoxide functions as an androgen receptor antagonist by binding to the ligand-binding domain (LBD) of androgen receptors, thereby inhibiting their activation by endogenous ligands such as testosterone . This mechanism disrupts signaling pathways that promote prostate cancer cell proliferation.

Comparative Antiproliferative Activity

In vitro studies have demonstrated that rel-(R*,R*)-Bicalutamide Sulfoxide exhibits enhanced antiproliferative activity compared to bicalutamide and enzalutamide across various prostate cancer cell lines (22Rv1, DU-145, LNCaP, VCap) . Table 1 summarizes the IC50_{50} values observed in these studies:

CompoundIC50_{50} (µM)Cell Line
Rel-(R*,R*) Bicalutamide Sulfoxide9.09–31.11DU-145
Bicalutamide45.20–51.61LNCaP
Enzalutamide11.47–53.04VCap

These findings highlight its potential superiority in targeting androgen receptor-positive cancers.

Molecular Modeling Insights

Computational studies have revealed distinct binding modes for rel-(R*,R*)-Bicalutamide Sulfoxide within the androgen receptor LBD . Hydrogen bonding interactions with residues such as Arg752, Gln711, Asn705, and Thr877 contribute to its high binding affinity.

Toxicity Profile

Compared to other antiandrogens like flutamide, rel-(R*,R*)-Bicalutamide Sulfoxide demonstrates reduced mitochondrial toxicity. This property may translate into fewer adverse effects during clinical use.

Therapeutic Applications

Prostate Cancer Treatment

Rel-(R*,R*)-Bicalutamide Sulfoxide holds promise as a therapeutic agent for hormone-sensitive prostate cancer due to its potent androgen receptor antagonism . Its efficacy in vitro suggests potential benefits in clinical settings.

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